Methyl 4,5-dichloropyrimidine-2-carboxylate
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Overview
Description
Methyl 4,5-dichloropyrimidine-2-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dichloropyrimidine-2-carboxylate typically involves the chlorination of pyrimidine derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dihydropyrimidine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of pyrimidine N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Scientific Research Applications
Methyl 4,5-dichloropyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dichloropyrimidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloropyrimidine-5-carboxylate
- Methyl 2,6-dichloropyrimidine-4-carboxylate
- Methyl 2,4-dichloropyridine-5-carboxylate
Uniqueness
Methyl 4,5-dichloropyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C6H4Cl2N2O2 |
---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
methyl 4,5-dichloropyrimidine-2-carboxylate |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-9-2-3(7)4(8)10-5/h2H,1H3 |
InChI Key |
ACNANPWGSXAIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=N1)Cl)Cl |
Origin of Product |
United States |
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